Product packaging for 9-Azabicyclo[3.3.1]nonane-2,6-diol(Cat. No.:CAS No. 35985-96-7)

9-Azabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B13560816
CAS No.: 35985-96-7
M. Wt: 157.21 g/mol
InChI Key: HUDZWSOGXNHVQS-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonane-2,6-diol is a chiral diol derivative of the privileged 9-azabicyclo[3.3.1]nonane scaffold, a structure of high interest in medicinal chemistry and drug discovery. The azabicyclo[3.3.1]nonane core is embedded in numerous bioactive natural products and synthetic compounds due to its rigid, three-dimensional structure that effectively displays functional groups . Researchers value this core structure for its diverse biological potential; 9-azabicyclo[3.3.1]nonane derivatives have been investigated for cytotoxic properties , activity as dopamine D3 receptor ligands , and high affinities for sigma-2 receptors . Furthermore, this scaffold has been explored for potential applications in the treatment of diabetes mellitus . The specific presence of the 2,6-diol functional groups on this bicyclic framework makes it a valuable synthon or building block for further chemical synthesis. Researchers can utilize these hydroxyl groups for derivatization to create a diverse library of compounds for structure-activity relationship (SAR) studies, or to attach the bioactive scaffold to other molecular entities. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13560816 9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 35985-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35985-96-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2

InChI Key

HUDZWSOGXNHVQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC(C1N2)O)O

Origin of Product

United States

Synthetic Methodologies for 9 Azabicyclo 3.3.1 Nonane 2,6 Diol and Its Key Precursors

General Approaches to the Azabicyclo[3.3.1]nonane Core

The construction of the 9-azabicyclo[3.3.1]nonane framework has been approached through various synthetic strategies, each offering distinct advantages in terms of efficiency and substrate scope. These methods often involve the formation of the bicyclic system through key bond-forming reactions that define the characteristic bridged structure.

Cyclization Strategies

A prevalent strategy for assembling the azabicyclo[3.3.1]nonane core involves intramolecular cyclization reactions. One notable approach is the halo-assisted intramolecular addition of silyl (B83357) enol ethers to in situ activated lactams. core.ac.uk This method has proven effective for the synthesis of hydroxylated 1-halo-9-azabicyclo[3.3.1]nonane ring systems. core.ac.uk For instance, the cyclization of a regioisomeric mixture of silyl enol ether-lactams has been shown to produce the 9-azabicyclo[3.3.1]nonane system in good yield. core.ac.uk

Radical cyclization presents another avenue, although it has been met with mixed success. While a Cp2TiCl-mediated radical cyclization was found to be ineffective for constructing an indole-fused azabicyclo[3.3.1]nonane framework, a SmI2-mediated protocol successfully facilitated the desired ring closure. rsc.org This highlights the critical role of the chosen reagent in directing the outcome of radical-based transformations.

Mannich-Type Condensation Pathways

Mannich-type reactions are a cornerstone in the synthesis of azabicyclic systems, including the 9-azabicyclo[3.3.1]nonane core. rsc.orgsemanticscholar.org These reactions typically involve the condensation of an enolizable ketone, an aldehyde (often formaldehyde (B43269) or its equivalent), and an amine. A classic example is the Robinson-Schöpf condensation, which utilizes glutaraldehyde (B144438), a primary amine, and a derivative of 1,3-acetonedicarboxylic acid to construct the granatane (9-azabicyclo[3.3.1]nonane) skeleton.

More contemporary applications have demonstrated the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) via a one-pot tandem Mannich annulation. rsc.org This approach offers a streamlined route to these valuable scaffolds. Furthermore, a novel Mannich-type cyclization has been instrumental in the construction of a key indole-fused azabicyclo[3.3.1]nonane intermediate, which serves as a common precursor for the synthesis of a diverse array of sarpagine-ajmaline-koumine type alkaloids. nih.govresearchgate.net

Intramolecular Reactions for Ring Closure (e.g., Aldol (B89426), Michael)

Intramolecular aldol and Michael reactions are powerful tools for the formation of the bicyclo[3.3.1]nonane ring system. nih.gov An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones has been successfully employed to create the bicyclo[3.3.1]nonenone core. nih.gov This cascade process efficiently builds the bicyclic framework in a single operational step.

Base-promoted intramolecular aldol condensations have also been extensively investigated, particularly in the synthesis of polyprenylated acylphloroglucinols, which often feature the bicyclo[3.3.1]nonane skeleton. rsc.org These reactions demonstrate high stereocontrol and yield, providing a reliable method for constructing complex bicyclic systems. rsc.org

Effenberger-Type Cyclization Applications

The Effenberger-type cyclization, first reported in 1984, provides an efficient route to bicyclo[3.3.1]nonane ring systems. nih.govrsc.org This methodology involves the reaction of a 1-alkoxy-1-cyclohexene with malonyl dichloride. nih.govrsc.org The versatility of this reaction has been showcased in the synthesis of various natural products containing the bicyclic core. nih.gov For instance, this strategy has been applied to appropriately functionalized cyclohexanone (B45756) enol ethers to access the bicyclic core of garsubellin A. rsc.org The choice of the enol ether (methyl vs. TBS) and the use of Lewis acid mediators can significantly influence the reaction's success, particularly with hindered substrates. rsc.org

Stereoselective and Enantioselective Synthesis

The biological activity of molecules containing the 9-azabicyclo[3.3.1]nonane core is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Chiral Pool Approaches

The "chiral pool" approach leverages readily available, enantiomerically pure starting materials to synthesize complex chiral targets. In the context of 9-azabicyclo[3.3.1]nonane-2,6-diol, enantiomerically pure forms of the corresponding dione (B5365651), N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, have been synthesized from N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.netacs.org The resolution of the racemic diols can be achieved through crystallization of their diastereomeric esters or via kinetic resolution using lipases. researchgate.netacs.org

For example, the lipase (B570770) from Candida rugosa (CRL) has been successfully employed for the kinetic resolution of racemic diol 2a . researchgate.netacs.org The absolute configuration of the resulting enantiomerically pure diones was determined through a combination of experimental and simulated circular dichroism (CD) spectra and the application of the benzoate (B1203000) exciton (B1674681) chirality method. researchgate.netacs.org

Another strategy involves the hydroboration of 1,5-dimethyl-1,5-cyclooctadiene (B1594330) to afford a diol, which can then undergo lipase-catalyzed esterification for clean resolution into its respective enantiomers. clockss.org The resulting chiral diol can then be further elaborated to the desired chiral 2,6-dimethyl-9-azabicyclo[3.3.1]nonane derivative. clockss.org

Precursor Reagent/Catalyst Product Key Feature Reference
N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diolsLipase from Candida rugosa (CRL)Enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dioneKinetic resolution researchgate.netacs.org
1,5-Dimethyl-1,5-cyclooctadieneSodium borohydride (B1222165)/boron trifluoride etherate, then lipase(S)-diol and (R)-diesterHydroboration and enzymatic resolution clockss.org

Kinetic Resolution Techniques (e.g., Enzymatic Methods via Lipase from Candida rugosa)

Kinetic resolution is a key technique for separating the enantiomers of racemic 9-azabicyclo[3.3.1]nonane-2,6-diols. Enzymatic methods, particularly those employing lipases, have proven to be highly effective. The lipase from Candida rugosa (CRL) has been successfully used for the enantiomer resolution of N-protected 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.netacs.org

In a typical kinetic resolution process, the racemic diol is subjected to acetylation in the presence of the lipase. The enzyme selectively catalyzes the acetylation of one enantiomer at a much faster rate than the other. For instance, in the resolution of racemic endo,endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol, CRL demonstrates a kinetic preference for the (1R,2R,5R,6R)-enantiomer. acs.orgnih.govacs.org This enzymatic acylation allows for the separation of the faster-reacting enantiomer (which is converted to a monoacetate) from the slower-reacting enantiomer (which remains as a diol). This method can yield both enantiomers with very high enantiomeric excess (ee), often exceeding 99%. nih.govvulcanchem.com

The choice of the nitrogen protecting group on the azabicyclic core can influence the efficiency and selectivity of the resolution. Studies have been performed on both N-benzyl (Bn) and N-tert-butoxycarbonyl (Boc) protected diols. researchgate.netacs.org The resolution of the N-benzyl protected diol with CRL and vinyl acetate (B1210297) as the acyl donor has been shown to be an effective route to obtaining enantiopure materials. nih.govacs.org The versatility of Candida rugosa lipase is well-documented, as it is used in a wide array of biocatalytic transformations beyond this specific application. deepdyve.com

Table 1: Enzymatic Kinetic Resolution of N-Protected 9-Azabicyclo[3.3.1]nonane-2,6-diols

Starting Material (Racemic)EnzymeAcyl DonorResultRef
endo,endo-N-Benzyl-9-azabicyclo[3.3.1]nonane-2,6-diolCandida rugosa lipase (CRL)Vinyl AcetateSeparation of enantiomers, >99% ee for both acs.orgnih.gov
endo,endo-N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diolCandida rugosa lipase (CRL)Not specifiedEnantiomer resolution achieved researchgate.netacs.org

Diastereoselective Synthetic Routes

The diastereoselective synthesis of this compound primarily involves the reduction of the corresponding diketone, 9-azabicyclo[3.3.1]nonane-2,6-dione. The stereochemical outcome of this reduction dictates the relative configuration of the two hydroxyl groups in the product.

A common route to the endo,endo-diol involves a reaction sequence starting from 1,5-cyclooctadiene. nih.gov Epoxidation of cyclooctadiene using an oxidant like Oxone can produce a bis-syn diepoxide. nih.govacs.org This diepoxide can then be converted to the endo,endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol in a nearly quantitative yield by reacting it with benzylamine (B48309) in water. nih.govacs.org This method provides a reliable and scalable pathway to the specific endo,endo diastereomer.

Other synthetic strategies may involve aldol-type reactions or intramolecular cyclizations where the stereochemistry is carefully controlled. researchgate.net The choice of reagents and reaction conditions is critical to favor the formation of one diastereomer over the others (e.g., exo,exo, endo,exo).

Protective Group Strategies in the Synthesis of this compound

The use of protecting groups is essential in the multi-step synthesis of this compound and its derivatives to prevent unwanted side reactions of the amine and hydroxyl functional groups. google.com

Nitrogen Protection: The secondary amine in the bicyclic core is typically protected to prevent its interference in subsequent reactions. Common protecting groups for the nitrogen atom include:

Benzyl (B1604629) (Bn): The N-benzyl group is frequently used. It is stable under many reaction conditions and can be introduced via reductive amination or by using benzylamine in ring-forming reactions. nih.govorgsyn.org It can be removed later by hydrogenolysis using a palladium catalyst (Pd/C). acs.org

tert-Butoxycarbonyl (Boc): The Boc group is another widely used protecting group, valued for its stability and ease of removal under acidic conditions. researchgate.netacs.org It can be introduced to protect the nitrogen of the bicyclic amine. vulcanchem.com

Carboxybenzyl (Cbz): The Cbz group is also a viable option for nitrogen protection and can be removed by hydrogenolysis. nih.gov

Hydroxyl Protection: While the target molecule is a diol, protection of the hydroxyl groups may be necessary during certain synthetic transformations. This is often accomplished by converting them to esters (e.g., acetates) or ethers. In the context of kinetic resolution, selective acylation serves as both a resolution step and a temporary protection of one of the enantiomer's hydroxyl groups. acs.org

Preparation of 9-Azabicyclo[3.3.1]nonane-2,6-dione as a Chiral Synthetic Intermediate

The diketone, 9-azabicyclo[3.3.1]nonane-2,6-dione, is a crucial precursor for the synthesis of the corresponding diol. Accessing this dione in an enantiomerically pure form is highly valuable.

A primary method for synthesizing the racemic azabicyclic dione skeleton is the Robinson-Schöpf condensation. orgsyn.org This reaction typically involves the condensation of a dialdehyde (B1249045) like glutaraldehyde with an amine (e.g., benzylamine) and acetonedicarboxylic acid. orgsyn.org

To obtain the chiral dione, a common strategy is to first prepare the enantiomerically pure N-protected diol via methods like enzymatic resolution, as described in section 2.2.2. researchgate.netacs.org The separated, enantiopure diol is then oxidized to the corresponding dione. For example, both enantiomers of N-Boc protected this compound have been converted into the corresponding enantiomerically pure diones. researchgate.netacs.org The absolute configuration of these chiral diones has been determined through methods such as circular dichroism (CD) spectroscopy. acs.org

This two-step sequence—resolution of the diol followed by oxidation—provides a reliable pathway to the enantiopure 9-azabicyclo[3.3.1]nonane-2,6-dione, which then serves as a versatile chiral building block for further synthetic applications. researchgate.netacs.org

Structural Elucidation and Conformational Analysis of 9 Azabicyclo 3.3.1 Nonane 2,6 Diol

Spectroscopic Characterization for Structural Confirmation

The definitive structure of 9-azabicyclo[3.3.1]nonane-2,6-diol and its derivatives is established through a combination of powerful spectroscopic methods. These techniques provide a detailed picture of the molecular connectivity and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of this compound and its derivatives. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the bicyclic framework.

For the N-Boc protected derivative, tert-butyl (1R,2R,5R,6R)-2,6-dihydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate, detailed NMR data provides clear evidence for its C₂-symmetric structure. The chemical shifts and multiplicities of the signals are indicative of the specific arrangement of atoms.

Table 1: ¹H and ¹³C NMR Data for tert-butyl (1R,2R,5R,6R)-2,6-dihydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate in CDCl₃

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
1, 5 4.23 br s 53.7
2, 6 3.91 br s 69.1
3, 7 (ax) 1.55 d, J = 14.5 Hz 32.5
3, 7 (eq) 2.21 m 32.5
4, 8 (ax) 1.68 m 28.9
4, 8 (eq) 1.95 m 28.9
Boc (C(CH₃)₃) 1.48 s 80.4
Boc (C(CH₃)₃) - - 28.5

Data sourced from supporting information of Bieliūnas et al., J. Org. Chem. 2013, 78, 11, 5339–5348.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Vibrational and Electronic Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for investigating chiral molecules. Both electronic and vibrational CD are instrumental in determining the absolute configuration of 9-azabicyclo[3.3.1]nonane derivatives.

Electronic Circular Dichroism (ECD) has been successfully applied to determine the absolute configuration of the enantiomerically pure N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-dione, which is synthesized from the corresponding diol. acs.orgresearchgate.net The absolute configuration was established by comparing the experimental ECD spectrum with the spectrum simulated using time-dependent density functional theory (TDDFT) calculations. acs.orgresearchgate.netvu.ltacs.org

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a critical aspect of its characterization, especially for applications in asymmetric synthesis and medicinal chemistry. For this compound, a multi-pronged approach is often utilized.

Application of Exciton (B1674681) Chirality Methodologies

The exciton chirality method, a powerful application of CD spectroscopy, is used to determine the absolute configuration of molecules containing multiple chromophores. This method was pivotal in confirming the absolute configuration of the enantiomers of this compound. acs.orgresearchgate.net

Specifically, the endo,endo-dibenzoate derivative of the diol was synthesized. The two benzoate (B1203000) groups act as interacting chromophores. The CD spectrum of this derivative exhibits a characteristic bisignate Cotton effect, known as an exciton couplet. The sign of this couplet is directly related to the spatial orientation of the two benzoate groups, and thus to the absolute configuration of the stereogenic centers in the bicyclic core. acs.orgresearchgate.net This experimental observation, when compared with theoretical predictions, provides a reliable assignment of the absolute configuration. acs.orgresearchgate.netresearchgate.net

Correlation with Known Chiral Standards

Chemical correlation to a known chiral standard is a classic and reliable method for determining absolute configuration. In the case of this compound, enzymatic kinetic resolution provides such a correlation.

The racemic diol can be resolved using lipases, such as lipase (B570770) from Candida rugosa (CRL). acs.orgresearchgate.net This enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product. The stereochemical preference of many lipases is well-established (e.g., Kazlauskas' rule), allowing the absolute configuration of the resolved enantiomers to be assigned with a high degree of confidence. acs.orgresearchgate.net This enzymatic method complements the spectroscopic assignments.

Conformational Preferences of the 9-Azabicyclo[3.3.1]nonane Framework

For the parent bicyclo[3.3.1]nonane, the double chair conformation is the most stable. However, the introduction of substituents, particularly at the 3 and 7 positions, can alter this preference. In the case of endo,endo-9-azabicyclo[3.3.1]nonane-2,6-diol, the molecule generally adopts a distorted chair-chair conformation. This preference minimizes steric interactions and allows for potential intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom, which can further stabilize this arrangement. The presence of a bulky substituent on the nitrogen, such as a Boc group, can also influence the conformational equilibrium. The interplay of these steric and electronic factors ultimately determines the preferred three-dimensional structure of the molecule in solution and in the solid state.

Analysis of Chair-Chair, Boat-Chair, and Boat-Boat Conformers

The bicyclo[3.3.1]nonane skeleton can theoretically exist in three principal conformations: a twin-chair (or chair-chair, CC), a boat-chair (BC), and a twin-boat (BB). In the unsubstituted bicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. However, this preference is not absolute and can be readily influenced by the introduction of substituents on the rings.

The chair-chair (CC) conformer is generally the most stable, but it can be destabilized by steric repulsion between substituents, particularly at the C3 and C7 positions. The boat-chair (BC) conformation alleviates some of these steric clashes, and in certain substituted systems, it becomes the preferred arrangement. rsc.org For instance, the introduction of a bulky substituent at the 3- or 7-position can force the substituted ring into a boat conformation to minimize steric strain. The twin-boat (BB) conformer is typically the least stable due to significant steric and torsional strain and is rarely observed in detectable amounts. rsc.org

In the context of 9-azabicyclo[3.3.1]nonane derivatives, the conformational equilibrium between the CC and BC forms is a key area of investigation. Theoretical calculations on related diheterabicyclo[3.3.1]nonanes, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have shown a very small energy difference between the CC and BC conformers, indicating a delicate balance that can be tipped by subtle structural or environmental changes. tandfonline.com

Table 1: Conformational Preferences in Bicyclo[3.3.1]nonane Systems

Conformer Description General Stability
Chair-Chair (CC) Both six-membered rings adopt a chair conformation. Generally the most stable in unsubstituted systems.
Boat-Chair (BC) One ring is in a boat conformation while the other is in a chair. Adopted to relieve steric strain from substituents.

| Boat-Boat (BB) | Both six-membered rings adopt a boat conformation. | Generally the least stable due to high steric and torsional strain. |

Influence of Hydroxyl and Nitrogen Substituents on Conformational Equilibrium

The orientation of hydroxyl groups can dictate the conformational preference. In studies of related 3-thia-7-azabicyclo[3.3.1]nonan-9-ols, it was found that secondary alcohols with an equatorial hydroxyl group predominantly adopt a double chair (CC) conformation. researchgate.net Conversely, the epimeric alcohols, which possess an axial hydroxyl group, favor a boat-chair (BC) conformation. researchgate.net This preference in the axial isomer is attributed to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom, which is only possible when the piperidine (B6355638) ring adopts a boat form. researchgate.net

Protonation of the nitrogen atom can also significantly alter the conformational landscape. In protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character can form between the positively charged nitrogen's hydrogen (–NH⁺) and a nearby axial C-H bond. rsc.org This interaction, which lowers the system's energy, can lock the molecule into a specific conformation. rsc.org Similarly, for hydroperchlorate salts of 3-oxa- and 3-thia-7-azabicyclo[3.3.1]nonanes, NMR analyses suggest that the chair-chair form is stabilized in solution, likely due to hydrogen bonding between the hydrogen on the nitrogen and the other heteroatom in the second ring. tandfonline.com

Table 2: Influence of Substituents on Conformation in Azabicyclo[3.3.1]nonane Derivatives

Derivative Class Substituent Feature Predominant Conformation Stabilizing Interaction
3-Thia-7-azabicyclo[3.3.1]nonan-9-ols Equatorial -OH Chair-Chair (CC) Lower steric hindrance.
3-Thia-7-azabicyclo[3.3.1]nonan-9-ols Axial -OH Boat-Chair (BC) Intramolecular H-bond (N···H-O). researchgate.net
Protonated 3-Azabicyclo[3.3.1]nonanes Protonated Nitrogen (N-H⁺) Chair-Chair (CC) Dihydrogen bond (N-H⁺···H-C). rsc.org

Solid-State Conformational Analysis by X-Ray Crystallography

X-ray crystallography provides definitive evidence of the preferred conformation of molecules in the solid state. Several studies on 9-azabicyclo[3.3.1]nonane derivatives have revealed how different substitution patterns lead to the adoption of either chair-chair or boat-chair conformations in the crystal lattice.

For example, the X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate confirmed that the molecule exists as a chair-chair conformer in the solid state. nih.gov In contrast, the parent ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, was found to adopt a chair-boat conformation, highlighting the significant impact of the carbonyl group and subsequent protonation on the conformational preference. nih.gov

Another definitive example of a boat-chair conformation was provided by the crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one. rsc.org In this molecule, the piperidone ring containing the bromo and carbonyl substituents is forced into a boat conformation to alleviate steric repulsion. In contrast, the hydroperchlorate salt of 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol was confirmed to be in a chair-chair form in the solid state. nih.gov

These findings underscore that while the chair-chair conformation is a common motif, the boat-chair structure is readily accessible and can be stabilized by specific substitution patterns, particularly those involving bulky groups or functionalities that alter the electronic environment of the bicyclic system.

Table 3: Solid-State Conformations of 9-Azabicyclo[3.3.1]nonane Derivatives Determined by X-Ray Crystallography

Compound Observed Conformation Source
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Chair-Boat nih.gov
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate Chair-Chair nih.gov
9-Benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one Boat-Chair rsc.org
7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate Chair-Chair nih.gov
6,8-Bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Not specified in abstract acs.org

Reactivity and Derivatization Chemistry of 9 Azabicyclo 3.3.1 Nonane 2,6 Diol

Oxidation Reactions of Hydroxyl Groups to Carbonyl Compounds

The hydroxyl groups of 9-Azabicyclo[3.3.1]nonane-2,6-diol can be readily oxidized to the corresponding carbonyl compounds, yielding 9-azabicyclo[3.3.1]nonane-2,6-dione. This transformation is a crucial step in the synthesis of various derivatives and has been accomplished using several oxidizing agents.

A notable application of this oxidation is in the synthesis of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, a valuable chiral building block. researchgate.net The process starts with the racemic diol and involves an enantiomer resolution step, followed by oxidation of the separated enantiomers. researchgate.net

The resulting diketone is a versatile intermediate. For instance, it serves as a precursor for the synthesis of vellosimine (B128456) and its derivatives. acs.org The synthesis commences with a large-scale preparation of racemic endo,endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol, which is then oxidized to the diketone. acs.org

Starting MaterialProductReagents and ConditionsReference
(1R,2R,5R,6R)-9-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol(-)-VellosimineNot specified acs.org
N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diolsN-Boc 9-azabicyclo[3.3.1]nonane-2,6-dioneNot specified researchgate.net

Reduction Chemistry of Functional Groups

The reduction of functional groups in derivatives of this compound is a key strategy for accessing a variety of other useful compounds. For example, the diketone, 9-azabicyclo[3.3.1]nonane-2,6-dione, can be reduced back to the diol.

Furthermore, other functional groups introduced into the bicyclic framework can be selectively reduced. For instance, the Wolff-Kishner reduction has been employed in the synthesis of 9-azabicyclo[3.3.1]nonane from a ketone precursor. fujifilm-wako.com.cn Another example involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) to yield the corresponding alcohol. google.com A patent also describes the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a ruthenium complex as a catalyst to produce an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. google.com

Starting MaterialProductReagents and ConditionsReference
9-benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-olSodium borohydride, methanol google.com
9-azabicyclo[3.3.1]nonan-3-one derivativeendo-9-azabicyclo[3.3.1]nonan-3-ol derivativeRuthenium complex, hydrogen google.com
Ketone precursor of 9-azabicyclo[3.3.1]nonane9-azabicyclo[3.3.1]nonaneWolff-Kishner reduction fujifilm-wako.com.cn

Nucleophilic and Electrophilic Substitution at Hydroxyl Positions

The hydroxyl groups at the 2 and 6 positions of this compound are amenable to both nucleophilic and electrophilic substitution reactions, providing a pathway to a wide array of functionalized derivatives.

One example of nucleophilic substitution is the conversion of the diol to its corresponding dibenzoate ester. This reaction is utilized in determining the absolute configuration of the diol through the benzoate (B1203000) exciton (B1674681) chirality method. researchgate.net

Electrophilic substitution reactions at the hydroxyl positions are also common. For instance, the enantiomer resolution of the diols has been achieved through the crystallization of their diastereomeric esters. researchgate.net This involves reacting the racemic diol with a chiral acylating agent to form diastereomeric esters, which can then be separated.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom at the bridgehead position of the 9-Azabicyclo[3.3.1]nonane framework is a key site for derivatization. N-alkylation and N-derivatization reactions are commonly employed to introduce various substituents, thereby modifying the properties and applications of the resulting compounds.

A common precursor for many of these reactions is 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. google.comorgsyn.org The benzyl (B1604629) group can be introduced via reaction with benzylamine (B48309) and subsequently removed under various conditions to provide the secondary amine, which can then be further functionalized. For example, N-demethylation and N-debenzylation of related unsaturated bicyclic amines have been successfully achieved using α-chloroethylchloroformate. le.ac.uk

The synthesis of various N-substituted derivatives is of significant interest. For instance, N-arylpropenyl and N-propionyl derivatives of 3,9-diazabicyclo[3.3.1]nonanes have been synthesized and evaluated for their biological activity. rsc.org

Formation of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) and Related Nitroxyl (B88944) Radicals

One of the most significant applications of 9-Azabicyclo[3.3.1]nonane derivatives is in the synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable and highly active nitroxyl radical. acs.orglookchem.com ABNO and its derivatives are powerful organocatalysts for the oxidation of alcohols to carbonyl compounds, often exhibiting superior reactivity compared to the more traditional TEMPO radical. acs.orgresearchgate.net

The synthesis of ABNO typically involves the oxidation of the corresponding secondary amine, 9-azabicyclo[3.3.1]nonane. fujifilm-wako.com.cn A practical, three-step synthetic route to ABNO has been developed, highlighting its accessibility. acs.orgresearchgate.net

ABNO has been utilized in various catalytic systems. For example, a combination of a copper catalyst and ABNO has been shown to be effective for the aerobic oxidation of a wide range of alcohols. organic-chemistry.org This system demonstrates excellent functional group compatibility and operates under mild conditions. organic-chemistry.org

The structure-activity relationship of nitroxyl radicals has been studied, comparing ABNO with other bicyclic nitroxyl radicals like AZADO. jst.go.jp These studies have concluded that the steric environment around the nitroxyl group plays a crucial role in the catalytic activity for the oxidation of sterically hindered alcohols. jst.go.jp

PrecursorProductSignificanceReference
9-azabicyclo[3.3.1]nonane9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)Highly active organocatalyst for alcohol oxidation fujifilm-wako.com.cnacs.orgresearchgate.net
AlcoholsAldehydes and KetonesCatalyzed by ABNO-based systems researchgate.netorganic-chemistry.org

Computational and Theoretical Investigations of 9 Azabicyclo 3.3.1 Nonane 2,6 Diol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 9-azabicyclo[3.3.1]nonane derivatives. While specific studies on the parent 2,6-diol are not extensively published, the methodologies are well-established from research on closely related structures, such as N-acetyl-diaryl-3-azabicyclo[3.3.1]nonan-9-yl-spiro-thiadiazoles and other heterocyclic systems. researchgate.netresearchgate.net

These calculations typically involve optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a 6-311G(d) basis set) to find the lowest energy structure. aimspress.com From this optimized geometry, a range of electronic properties can be determined.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com For azabicyclic systems, the HOMO is often localized on the nitrogen atom and electron-rich parts of the molecule, while the LUMO is distributed across electro-negative atoms and sigma bonds. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (nucleophilic sites), such as around the oxygen atoms of the hydroxyl groups and the nitrogen atom, while blue regions show electron-deficient areas (electrophilic sites).

Calculated Electronic Properties: DFT calculations yield precise values for various electronic descriptors. While specific data for 9-Azabicyclo[3.3.1]nonane-2,6-diol is not readily available in the literature, the following table illustrates the typical data obtained for related heterocyclic compounds.

PropertyDescriptionTypical Calculated Value (Illustrative)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.0.5 to 1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.7.0 to 9.0 eV
Dipole Moment A measure of the net molecular polarity.1.5 to 3.0 Debye
Mulliken Atomic Charges Calculated partial charges on individual atoms, indicating charge distribution.N: ~ -0.5, O: ~ -0.6, Hydroxyl H: ~ +0.4

This data is illustrative and based on trends observed in similar heterocyclic compounds analyzed by DFT methods. researchgate.netresearchgate.netaimspress.com

Molecular Mechanics and Dynamics Simulations for Conformational Studies

The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, is conformationally flexible and can exist in several forms. Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational techniques used to explore the potential energy surface and determine the relative stability of these conformers.

The primary conformations for the 9-azabicyclo[3.3.1]nonane framework are:

Chair-Chair (cc): Both six-membered rings adopt a chair conformation. This is often the most stable conformer.

Boat-Chair (bc): One ring is in a boat conformation while the other is in a chair.

Chair-Boat (cb): The reverse of the boat-chair conformation.

Boat-Boat (bb): Both rings are in a boat conformation, which is generally the least stable due to steric hindrance.

In many unsubstituted bicyclo[3.3.1]nonanes, the double chair (cc) conformation is the most stable. However, the introduction of substituents or heteroatoms can alter the conformational preference. For instance, computational studies on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed that the energy difference between the chair-chair (cc) and boat-chair (bc) conformers can be quite small. Single-point calculations at the MP4/6-31G level showed an energy difference of only 1.497 kcal/mol between the two forms, with the boat-chair being slightly more stable in that specific case. tandfonline.com The stability can also be influenced by intramolecular hydrogen bonding, which might favor a boat-chair conformation to bring the hydroxyl groups closer to the bridgehead nitrogen.

ConformerDescriptionRelative StabilityKey Features
Chair-Chair (cc) Both rings are in a chair form.Typically the most stable.Low steric strain, but potential for transannular interactions between C3 and C7 hydrogens.
Boat-Chair (bc) One ring is a boat, the other a chair.Often close in energy to cc.May be stabilized by intramolecular H-bonding in the diol.
Boat-Boat (bb) Both rings are in a boat form.Generally the least stable.High steric strain and eclipsing interactions.

Force fields like MMFF (Merck Molecular Force Field) are commonly employed in these simulations to calculate the steric energy of different conformations, helping to predict the most likely structures present in solution and the solid state. researchgate.net

Density Functional Theory (DFT) Applications for Spectroscopic Prediction (e.g., TDDFT for CD spectra)

One of the most powerful applications of computational chemistry to the study of 9-azabicyclo[3.3.1]nonane systems is the prediction of chiroptical properties, such as electronic circular dichroism (CD) spectra. This technique has been pivotal in determining the absolute configuration of chiral derivatives.

The synthesis of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, the direct precursor to the diol, provides an excellent case study. acs.orgresearchgate.net Researchers were able to determine the absolute configuration of the separated enantiomers by comparing their experimental CD spectra with spectra simulated using Time-Dependent Density Functional Theory (TD-DFT). acs.orgresearchgate.net

The process generally involves these steps:

Conformational Search: Identify all low-energy conformers of the molecule (e.g., chair-chair and boat-chair) using methods like molecular mechanics or DFT.

Geometry Optimization: Optimize the geometry of each significant conformer at a high level of theory (e.g., B3LYP/6-31G*). researchgate.net

TD-DFT Calculation: For each conformer, calculate the CD spectrum using a TD-DFT method (e.g., CAM-B3LYP/aug-cc-pVDZ). researchgate.net This calculation predicts the excitation energies and rotational strengths of the electronic transitions.

Spectral Averaging: Generate a final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population based on their relative free energies. nih.gov

Comparison: Compare the final theoretical CD spectrum with the experimentally measured spectrum. A match between the signs of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (e.g., (1R,5R) or (1S,5S)). acs.org

For N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, this concerted approach of experimental measurement and TD-DFT calculation successfully established its absolute configuration, a result that was further confirmed by other methods. acs.org This demonstrates the reliability and power of TD-DFT in the stereochemical analysis of this class of compounds.

Modeling of Reaction Pathways and Transition States

Computational modeling is also employed to understand the mechanisms of reactions used to synthesize the 9-azabicyclo[3.3.1]nonane skeleton. The most common synthetic route is a variation of the Mannich reaction, specifically the Robinson-Schöpf reaction, which involves a one-pot condensation of a dialdehyde (B1249045) (like glutaraldehyde), a primary amine (like methylamine), and a dicarboxylate derivative (like acetonedicarboxylic acid). orientjchem.orgambeed.com

DFT calculations can be used to model the entire reaction coordinate, identifying key intermediates and transition states. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcome. A computational study of the Robinson tropinone (B130398) synthesis, which forms a very similar 8-azabicyclo[3.3.1]nonane ring, illustrates this approach. orientjchem.org

The modeled mechanism for the formation of the 9-azabicyclo[3.3.1]nonane core typically involves the following key steps:

Iminium Ion Formation: The initial reaction between the dialdehyde and the amine to form an iminium ion intermediate.

First Mannich Reaction (Intermolecular): The enolate of the dicarboxylate attacks the iminium ion.

Second Mannich Reaction (Intramolecular): After cyclization and formation of a new enolate and imine, a second, intramolecular Mannich reaction occurs to close the second ring, forming the bicyclic framework.

Decarboxylation: The final step is the loss of the two carboxyl groups to yield the target bicyclic ketone, which can then be reduced to the diol.

Reaction StepDescriptionComputational Insight
Iminium Formation Reaction of dialdehyde and primary amine.Calculation of the stability of the iminium intermediate vs. alternative species like amino alcohols. orientjchem.org
Intermolecular Attack Enolate attacks the iminium ion.Modeling the transition state for C-C bond formation to determine the activation energy.
Intramolecular Cyclization The second ring is formed.Calculation of the transition state for the ring-closing step, which is often rate-determining.
Decarboxylation Loss of CO₂ groups.Modeling the energetics of the final decarboxylation steps.

By calculating the potential energy surface, researchers can determine the activation energies for each step, identify the rate-limiting step, and evaluate the stability of all intermediates. orientjchem.org This knowledge is crucial for optimizing reaction conditions to improve yields and control stereoselectivity.

Advanced Applications in Chemical Synthesis and Catalysis

9-Azabicyclo[3.3.1]nonane-2,6-diol as a Chiral Building Block in Organic Synthesis

The enantiomerically pure forms of this compound and its derivatives serve as crucial chiral building blocks in the asymmetric synthesis of a wide array of complex molecules, particularly alkaloids. The rigid bicyclic framework provides a predictable stereochemical environment, enabling the construction of specific stereoisomers of the target molecules.

A notable application of this chiral building block is in the synthesis of indole (B1671886) alkaloids. For instance, the (endo, endo)-9-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol has been utilized as a precursor for the synthesis of alkaloids belonging to the macroline (B1247295) and sarpagine (B1680780) families. rsc.org The synthesis of the ketone derivative from this diol provides a key intermediate that can undergo reactions like the Fischer indole synthesis to construct the characteristic polycyclic systems of these alkaloids. rsc.org

Furthermore, a large-scale synthesis of racemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol has been developed, with subsequent resolution of the enantiomers. acs.orgnih.gov This accessibility to both enantiopure forms is significant as it allows for the synthesis of both natural and unnatural antipodes of biologically active compounds, which can have different biological properties. acs.orgnih.gov The synthesis starts from the readily available cyclooctadiene, which is converted to a bis-syn-diepoxide and then to the desired diol. acs.orgnih.gov The resolution of the enantiomers can be achieved through kinetic resolution using enzymes like lipase (B570770) from Candida rugosa. acs.orgnih.gov

The utility of this compound extends to the synthesis of other alkaloid families, including indolizidine and quinolizidine (B1214090) alkaloids. rsc.orgresearchgate.net The inherent stereochemistry of the diol provides a template for controlling the stereochemical outcome of subsequent reactions, leading to the enantioselective synthesis of these important classes of natural products. rsc.orgresearchgate.net

Role in Asymmetric Catalysis (e.g., as Ligands)

While direct applications of this compound itself as a ligand in asymmetric catalysis are not extensively documented in the provided search results, its derivatives hold significant potential. The diol's structure, featuring two hydroxyl groups and a nitrogen atom within a rigid framework, makes it an excellent candidate for modification into chiral ligands for metal-catalyzed asymmetric reactions.

The synthesis of enantiopure derivatives of this compound opens the door to creating novel chiral ligands. These ligands can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The precise spatial arrangement of the coordinating atoms, dictated by the bicyclic backbone, is crucial for effective stereochemical control.

Application in Supramolecular Chemistry and Materials Design (e.g., Hydrogen-Bonded Assemblies)

The rigid structure and the presence of hydrogen bond donors (hydroxyl groups) and an acceptor (nitrogen atom) make this compound and its derivatives attractive building blocks for supramolecular chemistry and materials design. These molecules can self-assemble through hydrogen bonding to form well-defined, higher-order structures.

Research has shown that derivatives of bicyclo[3.3.1]nonane can form extensive hydrogen-bonded networks. For example, monomers possessing isocytosine (B10225) units can form tetrameric cycles in nonpolar organic solvents due to the pre-organized rigid scaffold. This principle of pre-organization and self-assembly can be applied to this compound derivatives to construct novel supramolecular architectures, such as tubular assemblies. The ability to form predictable and stable hydrogen-bonded structures is a key aspect of their utility in crystal engineering and the design of new materials with specific properties.

Intermediate in the Total Synthesis of Complex Natural Products and Analogues with Bridged Nitrogen Heterocycles

One of the most significant applications of this compound is its role as a key intermediate in the total synthesis of complex natural products containing bridged nitrogen heterocycles. Its pre-existing bicyclic structure simplifies the synthetic route to many intricate alkaloid frameworks.

Q & A

Q. What are the key synthetic routes for producing enantiomerically pure 9-Azabicyclo[3.3.1]nonane-2,6-diol?

Methodological Answer: Enantiomerically pure this compound is synthesized via two primary routes:

  • Diastereomeric Crystallization : Racemic diols (e.g., N-Bn or N-Boc derivatives) are esterified with chiral acids (e.g., (R)- or (S)-mandelic acid), enabling separation of diastereomers through fractional crystallization .
  • Kinetic Resolution : Lipase from Candida rugosa (CRL) selectively acetylates the (1R,2R,5R,6R)-enantiomer of racemic diol 2a, leaving the desired enantiomer unreacted. This method aligns with Kazlauskas' rule for enzymatic stereoselectivity .

Q. How is the absolute configuration of this compound determined experimentally?

Methodological Answer: The absolute configuration is resolved using:

  • Circular Dichroism (CD) Spectroscopy : Experimental CD spectra are compared with simulated spectra generated via ab initio time-dependent density functional theory (TDDFT) calculations .
  • Benzoate Exciton Chirality Method : Diols are derivatized with benzoate groups, and the resulting exciton-coupled CD signals correlate with the stereochemical arrangement of hydroxyl groups .

Q. What analytical techniques are critical for characterizing the hydrogen-bonding network in crystalline this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Reveals the 3D hydrogen-bonded network, such as the utg-topology observed in rac-2, which differs from related bicyclo compounds like diones or acetals .
  • Solid-State NMR : Detects hydrogen bonding patterns and confirms the rigidity of the bicyclic scaffold .

Advanced Research Questions

Q. How can contradictory stereochemical data between experimental and computational models be resolved?

Methodological Answer: Contradictions arise when experimental CD spectra conflict with theoretical predictions. To resolve this:

  • Multimodal Validation : Cross-reference TDDFT simulations with independent methods like X-ray crystallography or benzoate exciton analysis .
  • Sensitivity Analysis : Adjust computational parameters (e.g., solvent effects, basis sets) to align simulations with empirical data .

Q. What strategies optimize enantiomer separation for large-scale synthesis of this compound?

Methodological Answer:

  • Enzymatic Upscaling : Replace CRL lipase with Baker’s yeast fermentation, achieving 75% enantiomeric excess (ee) for (-)-enantiomers via kinetic resolution in aqueous media .
  • Hybrid Approaches : Combine enzymatic resolution with crystallization to enhance purity (e.g., CRL-acetylated intermediates followed by recrystallization) .

Q. How do reaction conditions influence the stereochemical outcome of hydrolysis in bicyclo[3.3.1]nonane derivatives?

Methodological Answer:

  • Neighboring Group Participation : Hydrolysis of dichloride precursors (e.g., 2,6-dichloro-9-thiabicyclo derivatives) proceeds via sulfonium ion intermediates, favoring endo,endo-diol formation. This is confirmed by <sup>13</sup>C NMR tracking of intermediates .
  • Solvent and Base Selection : Aqueous Na2CO3 at reflux yields >90% endo,endo-diols, while NaOH may induce side reactions .

Notes for Experimental Design

  • Safety Protocols : Handle sulfur dichloride and oxalyl chloride in well-ventilated hoods due to explosive reactivity with DMSO .
  • Computational Tools : Use Gaussian or ORCA software for TDDFT simulations, incorporating solvent models (e.g., PCM) for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.